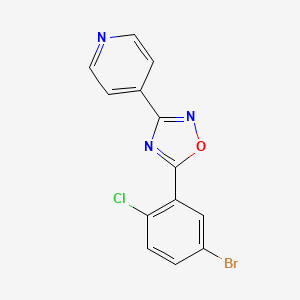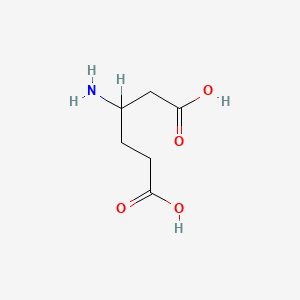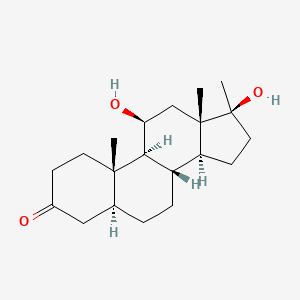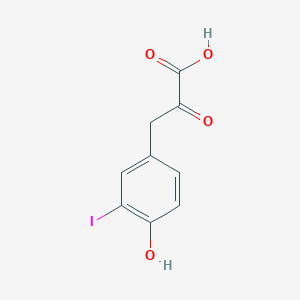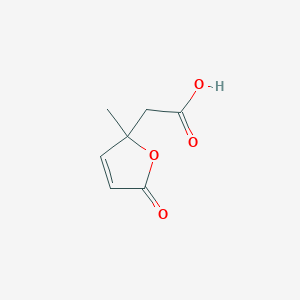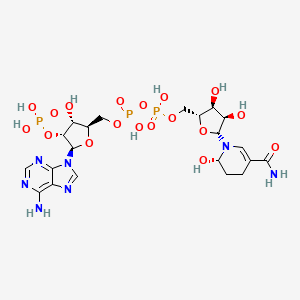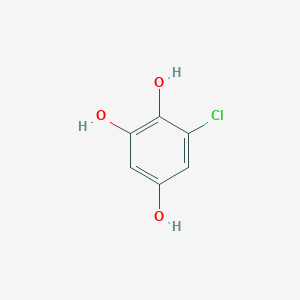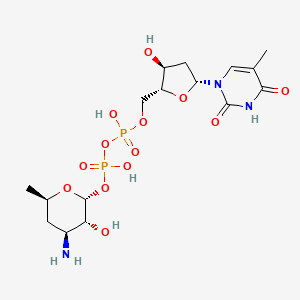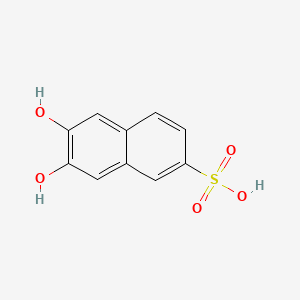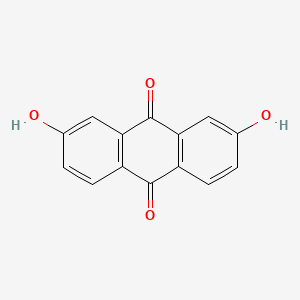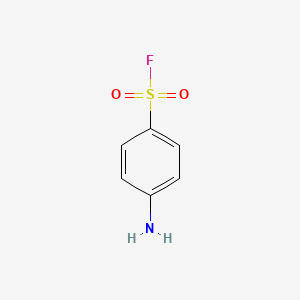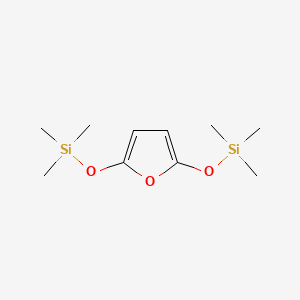
2,5-Bis(trimethylsilyloxy)furan
Descripción general
Descripción
2,5-Bis(trimethylsilyloxy)furan is an organosilicon compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a furan ring, which enhances its stability and reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(trimethylsilyloxy)furan can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with triethylamine and chlorotrimethylsilane in acetonitrile. This reaction proceeds under mild conditions and yields the desired compound in good yield . Another method involves the use of methylsuccinic anhydride, triethylamine, and tert-butyldimethylsilyl trifluoromethanesulfonate, which also provides a high yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(trimethylsilyloxy)furan undergoes various types of chemical reactions, including:
Mukaiyama Mannich Reactions: This compound reacts with imines in the presence of organocatalysts to form densely substituted mono- and bis-γ-lactams.
Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions with olefinic dienophiles, leading to the formation of highly substituted para-hydroquinones.
Cycloadditions: It participates in cycloaddition reactions with acetylenic dienophiles, including benzynes, to form para-benzoquinones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include imines, olefinic dienophiles, and acetylenic dienophiles. Reaction conditions often involve the use of organocatalysts such as ditoluenesulfonylimide and triflic acid .
Major Products
The major products formed from reactions involving this compound include γ-lactams, para-hydroquinones, and para-benzoquinones .
Aplicaciones Científicas De Investigación
2,5-Bis(trimethylsilyloxy)furan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trimethylsilyloxy)furan in chemical reactions involves the activation of the furan ring by the trimethylsilyloxy groups. This activation facilitates nucleophilic addition and cycloaddition reactions. In Mukaiyama Mannich reactions, the compound reacts with imines to form γ-lactams through a stepwise mechanism involving the formation of an iminium ion intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2-Trimethylsilyloxyfuran: This compound is similar in structure but has only one trimethylsilyloxy group.
2,5-Bis(tert-butyldimethylsilyloxy)furan: This compound has tert-butyldimethylsilyloxy groups instead of trimethylsilyloxy groups.
Uniqueness
2,5-Bis(trimethylsilyloxy)furan is unique due to its dual trimethylsilyloxy groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex lactams and quinones .
Propiedades
IUPAC Name |
trimethyl-(5-trimethylsilyloxyfuran-2-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si2/c1-14(2,3)12-9-7-8-10(11-9)13-15(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSBTBTWKKAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(O1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343487 | |
| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77220-06-5 | |
| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
